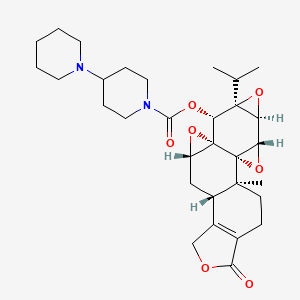
Triptolide O-bipiperidine Carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triptolide O-bipiperidine Carbaldehyde is a derivative of triptolide, a diterpenoid triepoxide isolated from the Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been widely studied for its potent anti-inflammatory, immunosuppressive, and antitumor properties . This compound is a synthetic compound designed to enhance the bioavailability and reduce the toxicity of triptolide, making it a promising candidate for various therapeutic applications.
Vorbereitungsmethoden
The synthesis of Triptolide O-bipiperidine Carbaldehyde involves several steps, starting with the extraction of triptolide from Tripterygium wilfordii Hook F. The extracted triptolide undergoes chemical modifications to introduce the O-bipiperidine and carbaldehyde groups. Common synthetic routes include:
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the triptolide molecule.
Substitution Reactions: These reactions introduce the bipiperidine and carbaldehyde groups to the triptolide structure. Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed.
Analyse Chemischer Reaktionen
Triptolide O-bipiperidine Carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triptolide O-bipiperidine Carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of diterpenoid triepoxides.
Biology: It is used to investigate the biological activities of triptolide derivatives, including their effects on cell signaling pathways and gene expression.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, autoimmune disorders, and various cancers
Wirkmechanismus
The mechanism of action of Triptolide O-bipiperidine Carbaldehyde involves multiple molecular targets and pathways. It inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . It also affects the expression of heat shock proteins (HSP70), calcium release, and lysosomal membrane depolarization . These actions result in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Triptolide O-bipiperidine Carbaldehyde is unique compared to other triptolide derivatives due to its enhanced bioavailability and reduced toxicity. Similar compounds include:
Tripdiolide: Another triptolide derivative with similar anti-inflammatory and immunosuppressive properties.
Triptonide: A compound with potent antitumor activity.
16-Hydroxytriptolide: A derivative with enhanced water solubility.
Tripchloride: A compound with similar biological activities but different chemical properties
Eigenschaften
Molekularformel |
C31H42N2O7 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C31H42N2O7/c1-17(2)29-23(39-29)24-31(40-24)28(3)10-7-19-20(16-36-25(19)34)21(28)15-22-30(31,38-22)26(29)37-27(35)33-13-8-18(9-14-33)32-11-5-4-6-12-32/h17-18,21-24,26H,4-16H2,1-3H3/t21-,22-,23-,24-,26+,28-,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
XXFRDXHJZOXCIW-ANXWDJHHSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


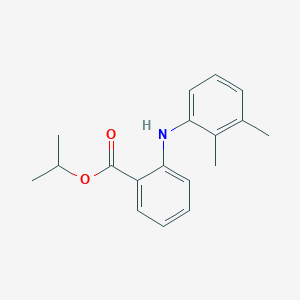
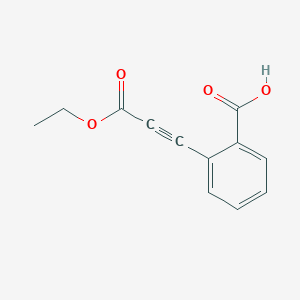

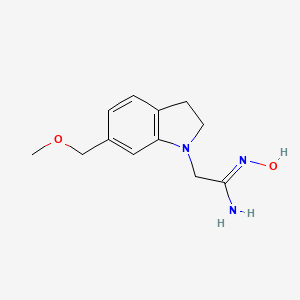
![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
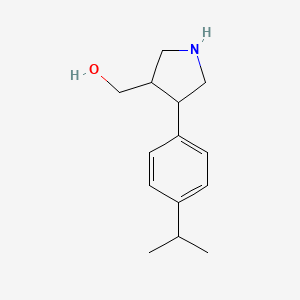
![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)
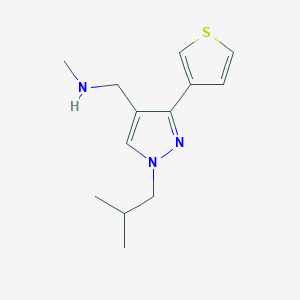
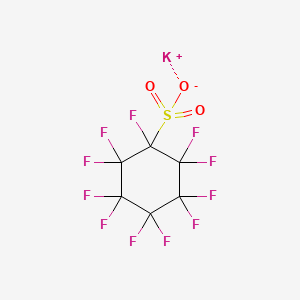
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
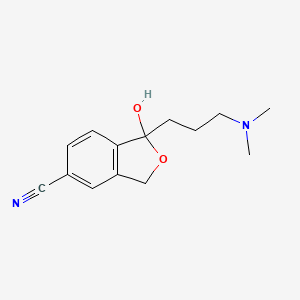
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)
